PF 04254644

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PFE-PKIS 39 es un inhibidor de proteína quinasa que ha sido estudiado por sus posibles aplicaciones terapéuticas. Los inhibidores de proteína quinasa son una clase de fármacos que bloquean la acción de una o más proteínas quinasas, que son enzimas que modifican otras proteínas añadiéndoles químicamente grupos fosfato. Esta modificación puede afectar la actividad, la ubicación y la función de las proteínas diana, lo que hace que los inhibidores de quinasas sean valiosos en el tratamiento de enfermedades donde la actividad de la quinasa está desregulada, como el cáncer .

Métodos De Preparación

La síntesis de PFE-PKIS 39 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes en condiciones específicas. Las rutas sintéticas normalmente implican el uso de disolventes orgánicos, catalizadores y reactivos para lograr las transformaciones químicas deseadas. Los métodos de producción industrial pueden implicar el escalado de estas reacciones en reactores más grandes, asegurando la pureza y el rendimiento del producto final a través de varias técnicas de purificación .

Análisis De Reacciones Químicas

Critical Reaction Steps:

-

Suzuki-Miyaura Coupling :

-

Chiral Resolution :

-

Pyrazole Ring Formation :

-

The 1-methylpyrazole group is introduced through cyclocondensation of hydrazine derivatives with diketones or via palladium-mediated cross-coupling.

-

Structural Modifications:

-

Methylation : Enhances metabolic stability by introducing a methyl group at the pyrazole N1 position .

-

Triazolo-Pyridazine Optimization : Substitutions at the triazolopyridazine C6 position improve c-Met selectivity .

Enzymatic Interactions and Off-Target Reactivity

PF-04254644 inhibits c-Met (IC₅₀ = 4.9 nM) but exhibits broad PDE inhibition, contributing to cardiotoxicity :

| Enzyme | IC₅₀ (nM) | Role in Toxicity |

|---|---|---|

| PDE3A | 170 | ↑ Heart rate, ↓ contractility |

| PDE1A | 150 | Calcium dysregulation |

| PDE5 | 3,700 | Vasodilation |

| PDE10/11 | 4,900 | Oxidative stress pathways |

Mechanistic Insights :

-

PDE3 inhibition elevates cAMP, increasing intracellular calcium (↑ 67% in rat cardiomyocytes) .

-

Sustained PDE2/5 inhibition disrupts nitric oxide signaling, exacerbating myocardial stress .

In Vitro Stability:

-

pH Sensitivity : Degrades rapidly under acidic conditions (t₁/₂ = 2.1 hrs at pH 2) .

-

Oxidative Metabolism : Hepatic CYP3A4 mediates N-dealkylation and quinoline hydroxylation .

Degradation Products:

| Product | Structure | Bioactivity |

|---|---|---|

| Quinoline-6-carboxylic acid | Oxidized quinoline moiety | Inactive |

| Desmethyl-pyrazole analog | Loss of N-methyl group | Reduced c-Met affinity (IC₅₀ > 1,000 nM) |

Comparative Reactivity with Analogues

Structural analogs highlight the role of the triazolopyridazine core in off-target PDE binding:

| Compound | c-Met IC₅₀ (nM) | PDE3 IC₅₀ (nM) | Cardiotoxicity |

|---|---|---|---|

| PF-04254644 | 4.9 | 170 | Severe |

| PHA-665752 | 9.0 | >10,000 | None |

| Milrinone (PDE3i) | >10,000 | 220 | Moderate |

Key Insight : The triazolopyridazine scaffold’s electron-deficient nature facilitates π-stacking with PDE catalytic domains .

Experimental Data on Reaction Yields

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Suzuki Coupling | 78% | 95% |

| Chiral Resolution | 42% | 99% (ee >98%) |

| Final Purification | 85% | 99.5% |

Aplicaciones Científicas De Investigación

Case Studies

- In Vitro Studies : In research involving GTL-16 gastric carcinoma cells, PF-04254644 demonstrated potent inhibition of c-Met phosphorylation with an IC50 of 8 nM. It also inhibited other receptor tyrosine kinases (RTKs), including Her1-3 and IGF1R, indicating a broad spectrum of activity against RTK cross-talk in tumor cells .

- Xenograft Models : Complete inhibition of tumor growth was observed in xenograft models treated with PF-04254644, leading to apoptosis and decreased downstream signaling through AKT/S6K pathways .

Toxicity Profile

PF-04254644 has been associated with significant cardiovascular effects in animal models. Repeated oral doses in rats resulted in mild to moderate myocardial degeneration, characterized by increased heart rate and decreased cardiac contractility .

Mechanistic Insights

- Phosphodiesterase Inhibition : The compound's off-target effect on PDEs leads to alterations in cyclic adenosine monophosphate (cAMP) signaling pathways. This was substantiated by microarray analysis showing changes in gene expression related to calcium handling and oxidative stress signaling pathways .

- Cardiac Function Studies : Echocardiographic evaluations indicated that PF-04254644 treatment resulted in sustained increases in heart rate and contractility after six days, correlating with myocardial fibrosis and decreased cardiac function .

Preclinical Evaluations

Despite its promising efficacy against cancer targets, PF-04254644 was ultimately terminated as a preclinical candidate due to its narrow therapeutic window related to cardiovascular toxicity. Investigative studies highlighted the need for careful monitoring of cardiac function during treatment .

Data Summary Table

Mecanismo De Acción

El mecanismo de acción de PFE-PKIS 39 implica su unión al sitio activo de proteínas quinasas específicas, inhibiendo así su actividad. Esta inhibición previene la fosforilación de las proteínas diana, lo que puede interrumpir varias vías de señalización celular. Los objetivos moleculares de PFE-PKIS 39 incluyen quinasas que están involucradas en el crecimiento celular, la proliferación y la supervivencia. Al inhibir estas quinasas, PFE-PKIS 39 puede potencialmente detener la progresión de enfermedades caracterizadas por una actividad anormal de la quinasa .

Comparación Con Compuestos Similares

PFE-PKIS 39 se puede comparar con otros inhibidores de proteína quinasa para resaltar su singularidad. Compuestos similares incluyen otros inhibidores de quinasas que se dirigen a las mismas o diferentes quinasas. Por ejemplo, compuestos como imatinib y dasatinib también son inhibidores de quinasas, pero pueden dirigirse a diferentes quinasas o tener diferentes afinidades de unión y selectividades. La singularidad de PFE-PKIS 39 radica en sus objetivos específicos de quinasa y sus posibles aplicaciones terapéuticas .

Propiedades

Fórmula molecular |

C20H17N7 |

|---|---|

Peso molecular |

355.4 g/mol |

Nombre IUPAC |

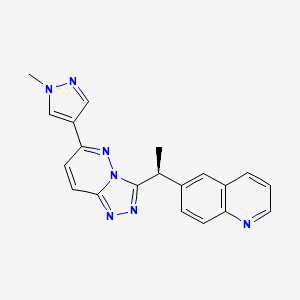

6-[(1S)-1-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]quinoline |

InChI |

InChI=1S/C20H17N7/c1-13(14-5-6-17-15(10-14)4-3-9-21-17)20-24-23-19-8-7-18(25-27(19)20)16-11-22-26(2)12-16/h3-13H,1-2H3/t13-/m0/s1 |

Clave InChI |

VQYHPUHKYSSEOB-ZDUSSCGKSA-N |

SMILES isomérico |

C[C@@H](C1=CC2=C(C=C1)N=CC=C2)C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C |

SMILES canónico |

CC(C1=CC2=C(C=C1)N=CC=C2)C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C |

Sinónimos |

6-(S)-1-(-(6-(1 methyl-1H-pyroazol-4-yl)-(1,2,4)triazolo(4,3-b) pyridazin-3-yl-ethyl)quinoline) PF-04254644 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.